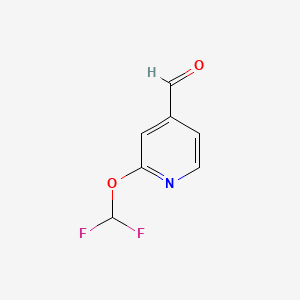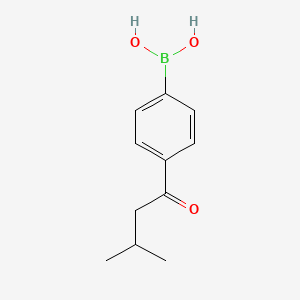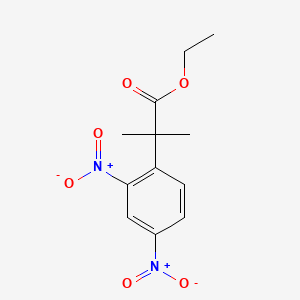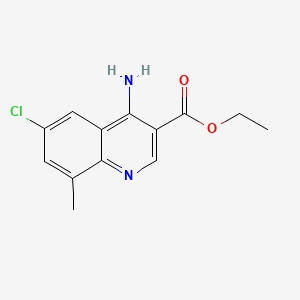
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-methylquinoline-3-carboxylic acid.
Amination: The 6-chloro-8-methylquinoline-3-carboxylic acid undergoes amination to introduce the amino group at the 4-position.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.
Materials Science: Quinoline derivatives are explored for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Wirkmechanismus
The mechanism of action of 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1242260-21-4 |
|---|---|
Molekularformel |
C13H13ClN2O2 |
Molekulargewicht |
264.709 |
IUPAC-Name |
ethyl 4-amino-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
PYOSFGFQAITYPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)N |
Synonyme |
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


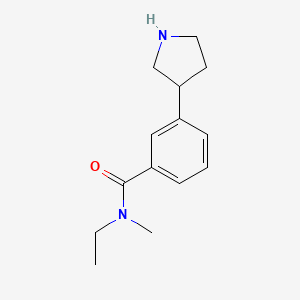


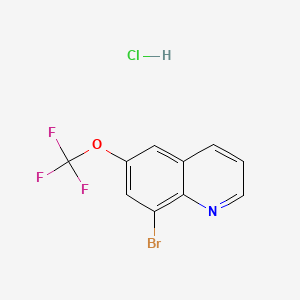
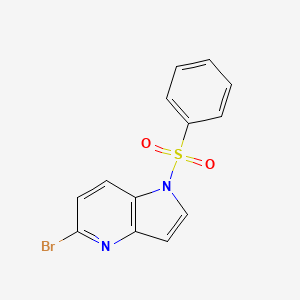
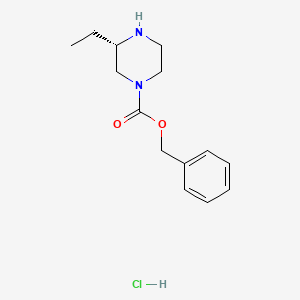
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)
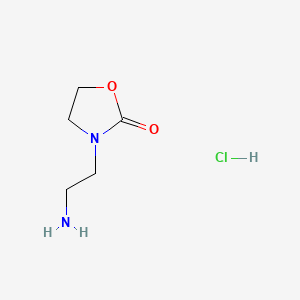
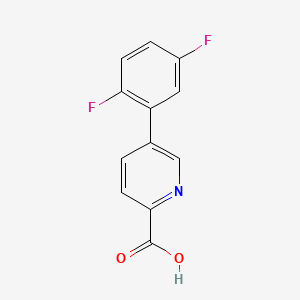
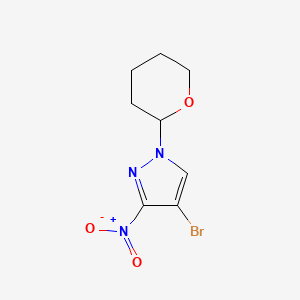
![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)
